molecular formula C22H22ClN5O2S B2588201 N-(butan-2-yl)-1-{[(4-chlorophenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111221-86-3

N-(butan-2-yl)-1-{[(4-chlorophenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2588201
CAS No.: 1111221-86-3
M. Wt: 455.96
Attention: For research use only. Not for human or veterinary use.
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Description

N-(butan-2-yl)-1-{[(4-chlorophenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazoloquinazoline core, which is known for its diverse biological activities. The presence of a chlorophenyl group and a sulfanyl linkage further enhances its chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-1-{[(4-chlorophenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the triazoloquinazoline core through a cyclization reaction, followed by the introduction of the chlorophenyl and sulfanyl groups via nucleophilic substitution reactions. The final step often involves the coupling of the butan-2-yl group to the carboxamide moiety under mild conditions to avoid decomposition of the sensitive intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and minimize side reactions. Additionally, the use of high-throughput screening techniques can help identify the most efficient catalysts and solvents for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-1-{[(4-chlorophenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazoline ring can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted chlorophenyl derivatives

Scientific Research Applications

N-(butan-2-yl)-1-{[(4-chlorophenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-1-{[(4-chlorophenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-2-{[(4-chlorophenyl)methyl]amino}acetamide
  • Butanamide, N-(4-chlorophenyl)-3-oxo-

Uniqueness

N-(butan-2-yl)-1-{[(4-chlorophenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is unique due to its triazoloquinazoline core, which imparts distinct biological activities. The presence of the sulfanyl group further enhances its reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-butan-2-yl-1-[(4-chlorophenyl)methylsulfanyl]-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2S/c1-4-13(2)24-19(29)15-7-10-17-18(11-15)28-21(27(3)20(17)30)25-26-22(28)31-12-14-5-8-16(23)9-6-14/h5-11,13H,4,12H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHLOOLOEQFUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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